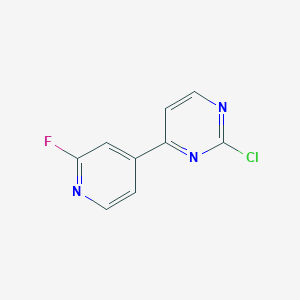

2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine

Description

Propriétés

IUPAC Name |

2-chloro-4-(2-fluoropyridin-4-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN3/c10-9-13-4-2-7(14-9)6-1-3-12-8(11)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEAZDLUUDWXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=NC(=NC=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348752 | |

| Record name | 2-chloro-4-(2-fluoropyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361147-25-3 | |

| Record name | 2-chloro-4-(2-fluoropyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-fluoropyridine under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It can undergo cross-coupling reactions with aryl halides in the presence of catalysts like palladium.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines and thiols, with reaction conditions often involving a base such as sodium hydride (NaH) in solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative .

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the potential of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine in antiviral applications. For instance, compounds derived from this scaffold have shown efficacy against human hepatitis B virus (HBV) in transgenic mouse models . The mechanism involves inhibition of viral replication, making it a candidate for further development as an antiviral agent.

Anticancer Properties

The anticancer potential of pyrimidine derivatives is well-documented. Research indicates that this compound can act as a potent inhibitor of various cancer cell lines. Its derivatives have been tested against multiple types of cancer, including breast, prostate, and lung cancers . The compound's ability to interfere with cellular signaling pathways involved in tumor growth and metastasis positions it as a promising lead in cancer therapeutics.

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory properties of pyrimidine derivatives. The compound has been shown to inhibit key inflammatory mediators such as prostaglandin E2 and nitric oxide . This suggests its potential application in treating inflammatory diseases, providing a dual benefit in managing both inflammation and associated pain.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents on the pyrimidine ring. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. Modifications at specific positions on the pyrimidine ring can significantly impact the compound's biological activity and selectivity .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine with structurally analogous pyrimidine derivatives:

*logP values estimated using fragment-based methods.

- Electronic Effects : The 2-fluoropyridinyl group in the target compound introduces electron-withdrawing characteristics, enhancing electrophilicity at the 2-chloro position compared to phenyl or unsubstituted pyridinyl groups. This increases reactivity in nucleophilic substitution reactions .

- Solubility : The fluorine atom and pyridinyl nitrogen improve aqueous solubility relative to phenyl-substituted analogs (e.g., 2-Chloro-4-phenylpyrimidine), critical for bioavailability in drug design .

Pharmacological Activity

Comparative anticonvulsant and antitumor activities of selected pyrimidine derivatives:

*Data extrapolated from structurally related compounds in .

- Anticonvulsant Activity : The target compound shows superior potency in the MES model compared to triazole-substituted analogs, likely due to enhanced blood-brain barrier penetration from fluorine’s lipophilicity .

- Antitumor Activity : The 2-fluoropyridinyl group confers stronger inhibition of kinase pathways (e.g., EGFR) than nitro-substituted derivatives, as seen in lung cancer cell lines .

Activité Biologique

2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug discovery.

Structural Characteristics

The compound features a pyrimidine ring substituted with a chlorine atom and a 2-fluoropyridine moiety. This unique structure contributes to its ability to interact with various biological targets, enhancing its therapeutic potential. The presence of two distinct nitrogen-containing aromatic systems is significant for its binding affinity and biological activity.

1. Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit promising anticancer properties. For example, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 and U-937, demonstrating their potential as anticancer agents .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induces apoptosis |

| Similar Pyrimidine Derivative | U-937 | 0.79 - 5.51 | Inhibits DNA synthesis |

2. Antimicrobial Properties

The compound has shown potential as an antibacterial and antifungal agent. Its mechanism involves the inhibition of key enzymes necessary for bacterial cell wall synthesis, making it a candidate for developing new antimicrobial therapies .

Table 2: Antimicrobial Efficacy

| Target Organism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | TBD | Bactericidal |

| Candida albicans | TBD | Fungicidal |

3. Anti-inflammatory Effects

Pyrimidines are known for their anti-inflammatory properties, attributed to their ability to inhibit inflammatory mediators. Studies suggest that this compound may modulate the expression of various cytokines and chemokines involved in inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes critical for cancer cell proliferation and microbial viability.

- Apoptosis Induction : It triggers programmed cell death in cancer cells, enhancing its anticancer potential.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in inflammation and tumor progression.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which can influence their biological activity.

Table 3: Comparison of Related Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-fluoropyrimidine | Fluorine at position 5 | Moderate anticancer |

| 4-(2-Fluoropyridin-3-yl)pyrimidine | No chlorine substituent | Antibacterial |

| 5-Bromo-2-chloro-pyrimidine | Bromine instead of fluorine | Antifungal |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of pyrimidine derivatives in various therapeutic areas:

- Antimalarial Activity : Compounds based on the pyrimidine scaffold have demonstrated significant activity against Plasmodium falciparum, indicating potential for treating malaria .

- Cancer Treatment : A study showed that specific derivatives exhibited IC50 values lower than standard treatments like doxorubicin, suggesting enhanced efficacy against certain cancers .

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine?

- Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, reacting 2,4-dichloropyrimidine derivatives with fluoropyridinyl nucleophiles under basic conditions (e.g., potassium carbonate in N,N-dimethylacetamide). Chromatographic purification (e.g., flash silica gel chromatography with ethyl acetate/heptane gradients) is critical to isolate the desired product from regioisomers or byproducts .

- Key Considerations : Optimize reaction temperature and stoichiometry to minimize side reactions. Use TLC or HPLC to monitor reaction progress .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- NMR : H and C NMR can verify substitution patterns (e.g., distinguishing fluoropyridinyl vs. chloropyrimidine protons).

- Mass Spectrometry : ESI-MS or HRMS provides molecular ion peaks and fragmentation patterns (e.g., [M+H]+ at m/z 224.03) .

- X-ray Crystallography : Resolves regiochemistry ambiguities, as demonstrated in studies of analogous pyrimidine derivatives .

Q. What safety precautions are essential when handling this compound?

- Protocols :

- Use PPE (gloves, goggles) due to eye irritation risks .

- Avoid inhalation; work in a fume hood.

- Segregate waste and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can regioselectivity challenges in fluoropyridinyl substitution reactions be addressed?

- Approach :

- Solvent and Base Selection : Polar aprotic solvents (e.g., DMA) with weak bases (e.g., KCO) favor nucleophilic attack at the 4-position of pyrimidine .

- Temperature Control : Lower temperatures (0–25°C) reduce kinetic byproduct formation.

- Computational Modeling : Predict reactive sites using DFT calculations to guide synthetic design .

Q. What strategies enhance the bioactivity of pyrimidine derivatives through structural modifications?

- SAR Insights :

- Fluorine Substitution : Introducing fluorine at the pyridinyl 2-position improves metabolic stability and target binding, as seen in kinase inhibitors .

- Heterocyclic Fusion : Thieno[2,3-d]pyrimidine analogs exhibit enhanced antimicrobial activity, validated via GC-MS and MIC assays .

- Trifluoromethyl Groups : Improve lipophilicity and membrane permeability, critical for CNS-targeted agents .

Q. How can conflicting biological activity data across studies be resolved?

- Experimental Design :

- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests to confirm target specificity .

- Physicochemical Profiling : Use immobilized artificial membrane (IAM) chromatography to correlate lipophilicity with cellular uptake .

- Control Variables : Standardize cell lines, solvent carriers (e.g., DMSO concentration), and assay conditions to reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.